molecular formula C12H20N2O3 B4697863 4-Octanoylpiperazine-2,6-dione

4-Octanoylpiperazine-2,6-dione

Cat. No.: B4697863
M. Wt: 240.30 g/mol
InChI Key: JQHWXXNAQBWUDZ-UHFFFAOYSA-N
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Description

4-Octanoylpiperazine-2,6-dione is a synthetic derivative of the piperazine-2,6-dione core, characterized by an octanoyl (C8) acyl group substituted at the 4-position of the heterocyclic ring. Piperazine-2,6-dione derivatives are of significant interest in medicinal chemistry due to their structural similarity to dexrazoxane, a cardioprotective agent used to mitigate anthracycline-induced cardiotoxicity in cancer therapy . The compound’s synthesis typically involves cyclization reactions, often mediated by Brønsted acids or formamide, enabling large-scale production for drug development .

Properties

IUPAC Name

4-octanoylpiperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-12(17)14-8-10(15)13-11(16)9-14/h2-9H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHWXXNAQBWUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanoylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method provides high yields and is efficient in terms of reaction time and energy consumption . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for the efficient and rapid production of the compound. The use of continuous flow reactors can further enhance the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Octanoylpiperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine-2,6-dione derivatives .

Mechanism of Action

The mechanism of action of 4-Octanoylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-2,5-dione vs. Piperazine-2,6-dione Derivatives

The positional isomerism of dione groups (2,5 vs. 2,6) profoundly impacts physicochemical and biological properties:

  • These derivatives are often explored for antioxidant and anticancer activities .
  • Piperazine-2,6-dione derivatives (e.g., 4-Octanoylpiperazine-2,6-dione) adopt a chair-like conformation, reducing steric hindrance and improving metabolic stability. This structural feature is critical for their application in cardioprotective agents .

Table 1: Positional Isomerism Comparison

Feature Piperazine-2,5-dione Derivatives Piperazine-2,6-dione Derivatives
Conformation Planar Chair-like
Hydrogen-bonding High (adjacent carbonyls) Moderate (spaced carbonyls)
Metabolic Stability Lower Higher
Example Applications Antioxidants, Anticancer agents Cardioprotection, Chemotherapy adjuvants

Substituent Effects: Acyl vs. Sulfonyl Groups

The nature of the 4-position substituent governs solubility, lipophilicity, and target interactions:

  • Acyl-substituted derivatives (e.g., 4-Octanoyl- and 4-Dodecanoylpiperazine-2,6-dione): 4-Octanoyl (C8): Balances lipophilicity (logP ~3.5 estimated) and solubility, optimizing membrane permeability for systemic delivery . 4-Dodecanoyl (C12): Higher lipophilicity (logP ~5.2) may enhance tissue accumulation but reduce aqueous solubility, limiting bioavailability .
  • Such derivatives are explored for CNS-targeted therapies .

Table 2: Substituent-Driven Properties

Compound Substituent logP (Estimated) Solubility (mg/mL) Primary Application
This compound C8 acyl ~3.5 ~0.1 (DMSO) Cardioprotection
4-Dodecanoylpiperazine-2,6-dione C12 acyl ~5.2 <0.01 (DMSO) Lipid-rich tissue targeting
4-(4-Aminophenylsulfonyl) derivative Sulfonyl ~1.8 ~1.5 (Water) CNS disorders

Comparison with Non-Piperazine Dione Derivatives

Natural and synthetic dione-containing compounds exhibit diverse bioactivities:

  • Ergost-25-ene-3,6-dione : A plant-derived steroid-dione with superior binding affinity to BRCA1 (~9.2 kcal/mol vs. doxorubicin’s ~8.5 kcal/mol), highlighting the role of fused ring systems in anticancer activity .
  • Benzoacridine-5,6-dione: Synthesized via nucleophilic attack on naphthoquinone intermediates, these planar aromatics intercalate DNA, making them potent topoisomerase inhibitors .
  • Dipyrano-chromene-diones: Complex flavanol derivatives (e.g., compounds 82–95 in ) with antioxidant properties, but their large size (MW >600 Da) limits pharmacokinetic utility .

Key Insight: While this compound lacks the fused aromaticity of benzoacridine-diones or the steroidal backbone of ergost-diones, its piperazine core offers synthetic versatility and tunable substituent effects for tailored therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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